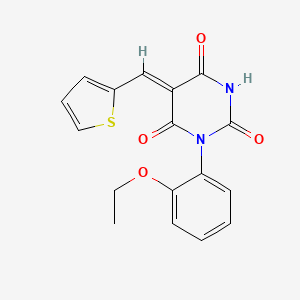![molecular formula C18H20O5 B5170194 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPEB is a benzaldehyde derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde acts as a competitive antagonist of mGluR5, which results in a decrease in the activity of this receptor. This, in turn, leads to a decrease in the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and neuronal excitability. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have a high affinity for mGluR5, which makes it a potent inhibitor of this receptor.
Biochemical and Physiological Effects:
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which can lead to a decrease in neuronal excitability. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has also been shown to have potential neuroprotective effects, which may make it a useful therapeutic agent in the treatment of neurological disorders.
実験室実験の利点と制限
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has several advantages for use in lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde also has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has poor solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the potential therapeutic effects of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in the treatment of various neurological disorders. Additionally, there is a need for further research on the biochemical and physiological effects of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, as well as its potential limitations for use in lab experiments.
Conclusion:
In conclusion, 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde is a benzaldehyde derivative that has been extensively studied for its potential use in scientific research. It acts as a selective antagonist of mGluR5 and has been shown to have a variety of biochemical and physiological effects. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic effects in the treatment of neurological disorders.
合成法
The synthesis of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium hydride and 2-(2-methoxyphenoxy)ethanol to produce 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. The purity of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and schizophrenia.
特性
IUPAC Name |
4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-17-4-2-3-5-18(17)23-13-11-21-10-12-22-16-8-6-15(14-19)7-9-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQJTJGJSDRFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)


![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)



![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5170198.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)